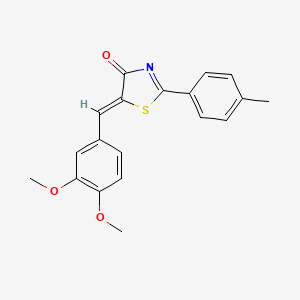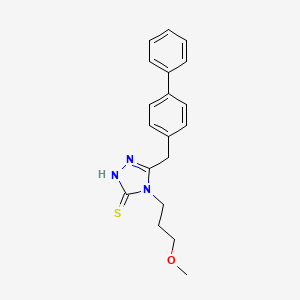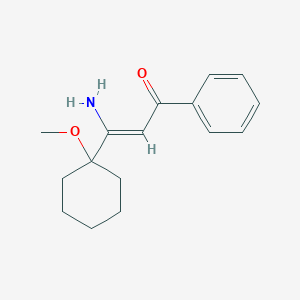
5-(3,4-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
Descripción general
Descripción
5-(3,4-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one, also known as DMTS, is a thiazolone derivative that has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in terms of its synthesis, mechanism of action, and biochemical and physiological effects, making it an interesting subject for further research.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is not well understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to possess antifungal and antibacterial properties by disrupting the cell membrane and inhibiting the activity of certain enzymes. Moreover, this compound has been shown to possess antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has certain limitations for lab experiments. It is relatively insoluble in water, making it difficult to use in aqueous solutions. Moreover, this compound has a relatively short half-life, making it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 5-(3,4-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. One direction is to study the exact mechanism of action of this compound. This will help to identify potential targets for drug development. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound. This will help to determine the optimal dosage and administration route for this compound. Moreover, future research can focus on the development of new derivatives of this compound with improved properties such as solubility and stability. Finally, future research can focus on the potential use of this compound in clinical trials for the treatment of various diseases.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities such as anticancer, antifungal, and antibacterial properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-12-4-7-14(8-5-12)19-20-18(21)17(24-19)11-13-6-9-15(22-2)16(10-13)23-3/h4-11H,1-3H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZWNIKWUNZGGV-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724674.png)
![N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B4724692.png)
![5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4724700.png)
![1-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B4724705.png)

![2-(3-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4724715.png)
![3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4724725.png)
![4-isopropyl-3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4724727.png)
![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4724735.png)

![N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4724765.png)

![N-(2,4-dimethylphenyl)-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4724773.png)
![N-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4724784.png)
